molecular formula C13H13NO5S2 B3071310 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate CAS No. 1009537-80-7

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate

Cat. No.: B3071310
CAS No.: 1009537-80-7
M. Wt: 327.4 g/mol
InChI Key: ZMUCAKLAFOAICA-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a thienyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxyaniline with a sulfonyl chloride, followed by the coupling of the resulting sulfonamide with a thienyl acetic acid derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The thienyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
  • **2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-furyl)acetic acid

Uniqueness

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-19-9-4-6-10(7-5-9)21(17,18)14-12(13(15)16)11-3-2-8-20-11/h2-8,12,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUCAKLAFOAICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate
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2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate
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